2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide
CAS No.: 34162-21-5
Cat. No.: VC2820519
Molecular Formula: C10H10Cl3NO
Molecular Weight: 266.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34162-21-5 |
|---|---|
| Molecular Formula | C10H10Cl3NO |
| Molecular Weight | 266.5 g/mol |
| IUPAC Name | 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C10H10Cl3NO/c11-6-9(15)14-5-4-7-2-1-3-8(12)10(7)13/h1-3H,4-6H2,(H,14,15) |
| Standard InChI Key | KXZSDDDWTOHUAM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)CCNC(=O)CCl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)CCNC(=O)CCl |
Introduction
Chemical Properties and Structure
2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide is characterized by a specific molecular architecture that includes three chlorine atoms - one attached to the acetamide moiety and two positioned at the 2 and 3 positions of the phenyl ring. This unique substitution pattern influences its physicochemical properties and biological interactions.
Basic Chemical Information
The compound is formally identified through the following chemical parameters:
| Parameter | Value |
|---|---|
| CAS Registry Number | 34162-21-5 |
| Molecular Formula | C₁₀H₁₀Cl₃NO |
| Molecular Weight | 266.5 g/mol |
| Chemical Classification | Chloroacetamide derivative |
| Physical State | Solid at room temperature |
The compound's structure features a 2,3-dichlorophenyl group connected via an ethyl linker to an acetamide moiety bearing a chlorine substituent.
Physical Properties
While specific experimental data on physical properties is limited in the available literature, theoretical calculations and structure-based predictions suggest:
| Property | Value/Description |
|---|---|
| Appearance | Crystalline solid |
| Solubility | Limited water solubility; Soluble in organic solvents |
| Melting Point | Not directly reported for this specific isomer |
| Stability | Relatively stable under standard conditions |
Synthesis Methods
The synthesis of 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide typically follows conventional amide formation chemistry, with specific adaptations to accommodate the chlorinated substituents.
Alternative Approaches
While the direct reaction with chloroacetyl chloride represents the most straightforward approach, alternative synthetic routes might include:
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Chlorination of N-[2-(2,3-dichlorophenyl)ethyl]acetamide
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Amide coupling reactions using chloroacetic acid and coupling reagents
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Adaptation of methods used for similar chloroacetamide derivatives
Chemical Reactions and Reactivity
The reactivity profile of 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide is largely governed by its functional groups, particularly the reactive chloromethyl moiety attached to the carbonyl group.
Key Reaction Types
This compound can undergo several important reaction types:
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Nucleophilic substitution: The chloromethyl group serves as an electrophilic center susceptible to attack by various nucleophiles.
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Oxidation reactions: Primarily affecting the ethyl linker or aromatic ring.
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Reduction reactions: Potentially leading to dechlorination or amide reduction.
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Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions.
Reactivity at Biological Targets
The compound's reactivity extends to biological systems, where it can:
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Form covalent bonds with nucleophilic sites on proteins
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Interact with specific molecular targets in biological systems
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Potentially inhibit enzyme activity through these interactions
Biological Activity
The biological profile of 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide has attracted particular research interest due to its potential therapeutic applications.
Mechanism of Action
At the molecular level, 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide exhibits biological activity through:
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Interaction with specific molecular targets in biological systems
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Formation of covalent bonds with nucleophilic sites on proteins
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Inhibition of enzyme activity and disruption of biochemical pathways
The presence of three chlorine atoms at specific positions contributes significantly to its biological activity profile, influencing both potency and selectivity.
Therapeutic Properties
Research investigations have revealed several potential therapeutic properties:
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Anti-inflammatory effects: Possibly through inhibition of inflammatory mediators
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Analgesic properties: Pain-reducing capabilities potentially through neurological pathways
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Other biological activities under investigation
Comparative Analysis with Related Compounds
Understanding 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide in context requires comparison with structurally similar compounds.
Structural Analogues
Several related chloroacetamide derivatives offer valuable comparison points:
The specific substitution pattern of 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide imparts distinct chemical and biological properties compared to these analogues.
Structure-Activity Relationships
The positioning of chlorine atoms significantly impacts biological activity:
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The 2,3-dichloro pattern on the phenyl ring creates a specific electronic distribution
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The chloroacetamide moiety provides a reactive site for potential covalent interactions
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The ethyl linker offers appropriate spatial separation between functional groups
Research Applications and Future Directions
Current research on 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide spans several domains.
Current Research Focus
Research efforts have concentrated on:
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Exploring therapeutic applications, particularly anti-inflammatory and analgesic properties
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Investigating structure-activity relationships with systematic modifications
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Developing improved synthetic routes for more efficient production
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Understanding molecular interactions with biological targets
Future Research Directions
Promising future research directions include:
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Development of derivatives with enhanced therapeutic properties
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Exploration of additional biological activities
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Investigation of potential applications beyond medicinal chemistry
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Structure optimization for improved pharmacokinetic properties
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